N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine
Overview
Description
Preparation Methods
The synthesis of FPL-62064 involves the reaction of 4-methoxyaniline with 1-phenyl-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps including amide formation and cyclization . Industrial production methods for FPL-62064 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
FPL-62064 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: FPL-62064 can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and ethanol, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FPL-62064 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving dual inhibition of prostaglandin synthetase and 5-lipoxygenase.
Biology: FPL-62064 is employed in research on inflammatory pathways and the role of eicosanoids in various biological processes.
Medicine: The compound’s anti-inflammatory properties make it a candidate for studies on potential therapeutic applications in conditions like arthritis and psoriasis.
Industry: FPL-62064 is used in the development of anti-inflammatory drugs and formulations
Mechanism of Action
FPL-62064 exerts its effects by inhibiting the activity of prostaglandin synthetase and 5-lipoxygenase. These enzymes are involved in the biosynthesis of eicosanoids, which are signaling molecules that play a key role in inflammation. By inhibiting these enzymes, FPL-62064 reduces the production of pro-inflammatory eicosanoids, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
FPL-62064 is unique in its dual inhibition of prostaglandin synthetase and 5-lipoxygenase. Similar compounds include:
Zileuton: A selective 5-lipoxygenase inhibitor.
Indomethacin: A non-selective inhibitor of cyclooxygenase.
Aspirin: Another non-selective cyclooxygenase inhibitor.
Compared to these compounds, FPL-62064 offers the advantage of targeting both prostaglandin synthetase and 5-lipoxygenase, which may result in more comprehensive anti-inflammatory effects .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-20-15-9-7-13(8-10-15)17-16-11-12-19(18-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLGNFJHVJIZPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145670 | |
Record name | Fpl 62064 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103141-09-9 | |
Record name | Fpl 62064 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103141099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fpl 62064 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30145670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of FPL-62064?
A1: FPL-62064 acts as a Kit protein kinase inhibitor. [] Kit protein kinase plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. By inhibiting this kinase, FPL-62064 may interfere with these processes, offering therapeutic potential for diseases where Kit kinase activity is implicated.
Q2: What are the potential therapeutic applications of FPL-62064 based on the research findings?
A2: The research suggests that FPL-62064 holds promise for treating diseases or conditions where Kit protein kinase inhibition is beneficial. [] Specifically, the studies highlight its potential in addressing skin disorders like hyperpigmentation and cutaneous mastocytosis. [] Additionally, its potential for cosmetic applications, particularly skin lightening, is also mentioned. [] Reference:
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